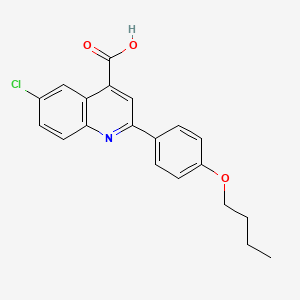
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
Descripción general
Descripción
“2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . The “4-Butoxyphenyl” suggests the presence of a phenyl group with a butoxy (four-carbon ether) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a carboxylic acid, a chloroquinoline, and a butoxyphenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid and chloroquinoline groups, both of which are reactive. The carboxylic acid could undergo reactions such as esterification or amide formation, while the chloroquinoline could potentially undergo nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The butoxy group could potentially increase the compound’s solubility in organic solvents .
Aplicaciones Científicas De Investigación
Synthetic Studies and Molecular Structures
Research in the field of synthetic chemistry has explored the synthesis of complex molecules that might share structural similarities with the compound of interest. For example, studies on synthetic methods for marine drugs have led to the synthesis of derivatives like 4H-Chromene-2-carboxylic acid esters, which are used in structural-activity relationship studies of antitumor antibiotics (Li et al., 2013). Similarly, the design and synthesis of novel quinoline carboxamide derivatives for antibacterial activity (Shivaraj et al., 2013) and the structural characterization of dioxovanadium(V) complexes with hydroxyquinoline carboxylic acids (Moriuchi et al., 2007) demonstrate the broad interest in quinoline derivatives for various applications.
Antimicrobial Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in drug discovery and medicinal chemistry. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared and showed significant antimicrobial activity (Patel & Shaikh, 2011). This suggests that structurally related compounds could be explored for similar applications.
Catalytic and Photophysical Applications
Complexes incorporating quinoline and isoquinoline carboxylic acids have been synthesized and tested as potential catalysts in reactions like the epoxidation of cyclooctene, showcasing their utility in catalysis (Machura et al., 2013). Additionally, lanthanide coordination polymers with aromatic carboxylate ligands have been studied for their luminescence properties, indicating potential applications in the development of optical devices (Raphael et al., 2012).
Environmental Applications
The research has also extended to environmental science, where related compounds have been used in studies focused on the degradation of pollutants. For example, the electrochemical degradation of chlorophenoxyacetic acids in aqueous medium by peroxi-coagulation highlights the potential of similar compounds in environmental remediation processes (Boye et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(23)24)16-11-14(21)6-9-18(16)22-19/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZXFDIKLFRUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




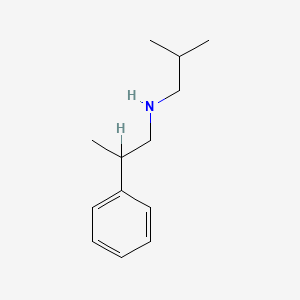
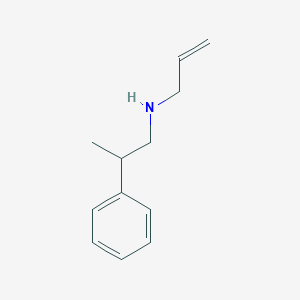
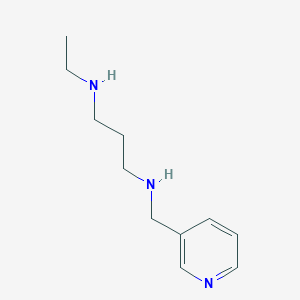
amine](/img/structure/B3168683.png)
![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)
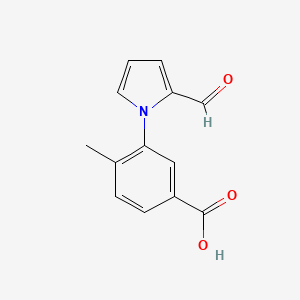




![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)